6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
CAS No.: 1185104-27-1
Cat. No.: VC5354235
Molecular Formula: C27H24N4O5
Molecular Weight: 484.512
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185104-27-1 |
|---|---|
| Molecular Formula | C27H24N4O5 |
| Molecular Weight | 484.512 |
| IUPAC Name | 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
| Standard InChI | InChI=1S/C27H24N4O5/c1-4-36-19-12-10-17(11-13-19)22(32)16-30-21-15-24(35-3)23(34-2)14-20(21)26-28-25(29-31(26)27(30)33)18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3 |
| Standard InChI Key | ZFFOXXMCHLYXAY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C4=NC(=NN4C2=O)C5=CC=CC=C5)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C27H24N4O5, with a molecular weight of 484.512 g/mol. Its IUPAC name reflects the intricate arrangement of functional groups: a triazoloquinazolinone core substituted with ethoxyphenyl, methoxy, phenyl, and oxoethyl moieties. Key identifiers include:
Table 1: Key Physicochemical Properties
The presence of multiple methoxy and ethoxy groups enhances solubility in organic solvents, though exact solubility data remain undocumented.
Structural Analysis
The molecule’s core consists of a quinazolinone scaffold fused with a 1,2,4-triazole ring at positions 1 and 5-c. Substituents at the 6-position include a 2-(4-ethoxyphenyl)-2-oxoethyl chain, while the 8- and 9-positions are methoxylated. The 2-position is occupied by a phenyl group, contributing to steric bulk and potential π-π interactions.
Synthesis and Chemical Reactivity
General Synthetic Strategies
Triazoloquinazolines are typically synthesized through multi-step cyclization reactions. For this compound, the route likely involves:
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
-
Triazole Ring Annulation: Introduction of the triazole moiety via cyclization of hydrazine derivatives with carbonyl-containing precursors.
-
Functionalization: Sequential alkylation or arylation to install the ethoxyphenyl, methoxy, and phenyl groups.
A comparative analysis with related triazolothiadiazines reveals shared synthetic challenges, such as regioselectivity in cyclization steps . For instance, Route b in triazolothiadiazine synthesis—using α-halocarbonyl compounds and 4-amino-3-mercaptotriazoles—parallels the triazoloquinazoline approach, emphasizing nucleophilic substitution at the mercapto group .
Optimized Protocol (Hypothetical)
While explicit details for this compound are scarce, analogous methodologies suggest the following optimized steps:
-
Step 1: Synthesis of 8,9-dimethoxy-2-phenylquinazolin-5(6H)-one from 3,4-dimethoxyanthranilic acid and benzamide.
-
Step 2: Hydrazine-mediated cyclization with ethyl 2-(4-ethoxyphenyl)-2-oxoacetate to form the triazole ring.
-
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).
Yield and reaction conditions (temperature, catalysts) remain unspecified in available literature .
Applications in Drug Development
Lead Optimization
Structural modifications to improve pharmacokinetics include:
-
Replacing the ethoxy group with fluorinated ethers to enhance metabolic stability.
-
Introducing water-solubilizing groups (e.g., sulfonate) at the 2-phenyl position.
Preclinical Challenges
-
Poor Aqueous Solubility: Limits bioavailability; nanoformulations (liposomes, polymeric micelles) are under investigation.
-
CYP450 Interactions: The methoxy groups may inhibit CYP3A4, necessitating metabolic studies .
| Parameter | Description |
|---|---|
| Toxicity Data | Not available (research use only) |
| Handling Precautions | Avoid inhalation; use PPE in lab settings |
| Storage | -20°C in inert atmosphere |
As a research-grade compound, in vivo toxicology and ecotoxicological data are lacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume